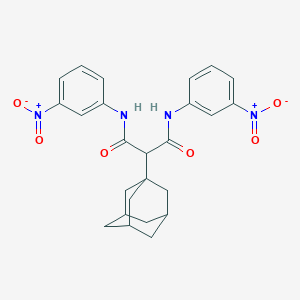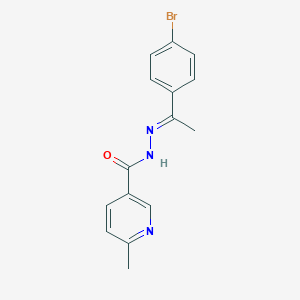
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide, also known as ADNTBMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of malonamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
科学研究应用
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
作用机制
The exact mechanism of action of 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including multidrug-resistant strains. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of action of antimicrobial agents. Additionally, its anti-inflammatory and anticancer properties make it a useful compound for studying the mechanisms of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the potential use of this compound in combination with other antimicrobial, anti-inflammatory, or anticancer agents should be explored to determine if it can enhance their efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and anticancer effects make it a useful compound for studying the mechanisms of action of antimicrobial agents, inflammatory diseases, and cancer. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and potential applications in the treatment of various diseases.
合成方法
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide can be synthesized using a three-step process. The first step involves the reaction of 1-adamantylamine with 3-nitrobenzoyl chloride to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)adamantane-1-carboxamide. The second step involves the reaction of this intermediate product with malonic acid in the presence of triethylamine to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)malonamide. The final step involves the reduction of the nitro group using palladium on carbon to obtain the desired product, this compound.
属性
分子式 |
C25H26N4O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N,N//'-bis(3-nitrophenyl)propanediamide |
InChI |
InChI=1S/C25H26N4O6/c30-23(26-18-3-1-5-20(10-18)28(32)33)22(24(31)27-19-4-2-6-21(11-19)29(34)35)25-12-15-7-16(13-25)9-17(8-15)14-25/h1-6,10-11,15-17,22H,7-9,12-14H2,(H,26,30)(H,27,31) |
InChI 键 |
JIPDNWMDCJXFOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)






![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)

